![molecular formula C12H18N2O5 B13552442 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid
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Overview
Description
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the oxazole ring: The protected amine is then reacted with appropriate reagents to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the Boc-protected amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways . The oxazole ring provides stability and reactivity, allowing the compound to interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
- propan-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
Uniqueness
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its combination of a Boc-protected amine group and an oxazole ring. This structure provides both stability and reactivity, making it a valuable compound in various fields of research and industry .
Biological Activity
5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid, also known by its chemical structure and CAS number 2062593-99-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is C23H28FN5O5, with a molecular weight of approximately 473.5 g/mol. The compound features an oxazole ring and a tert-butoxycarbonyl protecting group which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that oxazole-based compounds could inhibit the growth of human cancer cells with IC50 values in the micromolar range, suggesting potential for further development as therapeutic agents .
Table 1: Cytotoxicity of Oxazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10 |
Compound B | A549 | 5 |
Compound C | MCF7 | 8 |
The mechanism by which oxazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies have reported that these compounds can modulate protein-protein interactions (PPIs) and inhibit proteolytic activities in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that oxazole derivatives can exhibit antimicrobial activity. The structural characteristics of these compounds may enhance their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
Compound D | E. coli | 15 | 10 |
Compound E | S. aureus | 20 | 5 |
Case Studies
- Study on Cancer Cell Lines : A recent investigation explored the effects of various oxazole derivatives on human cancer cell lines such as HeLa and A549. The study found that certain modifications to the oxazole structure significantly increased cytotoxicity, highlighting the importance of chemical structure in drug design .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of oxazole derivatives against several bacterial strains. The results indicated that modifications to the side chains could enhance antimicrobial efficacy, providing a pathway for developing new antibiotics .
Properties
Molecular Formula |
C12H18N2O5 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)14-19-8/h6H,1-5H3,(H,13,17)(H,15,16) |
InChI Key |
UDFWFFNEPRPVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
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